molecular formula C22H19N9O4 B2725968 (3Z)-5-nitro-3-(2-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one; N,N-dimethylformamide CAS No. 381724-20-5

(3Z)-5-nitro-3-(2-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one; N,N-dimethylformamide

Cat. No.: B2725968
CAS No.: 381724-20-5
M. Wt: 473.453
InChI Key: XQRLPPNGRQCUFO-UHFFFAOYSA-N
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Description

The compound (3Z)-5-nitro-3-(2-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one; N,N-dimethylformamide features a hybrid heterocyclic scaffold combining a nitro-substituted indole-2-one core and a 1-phenylpyrazolo[3,4-d]pyrimidine hydrazone moiety. The (3Z)-configuration indicates a specific stereoelectronic arrangement critical for its physicochemical properties. N,N-Dimethylformamide (DMF, CAS 68-12-2) is likely used as a solvent or co-crystallization agent, given its role in stabilizing polar intermediates and facilitating crystallization in similar compounds .

Properties

IUPAC Name

N,N-dimethylformamide;5-nitro-3-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)diazenyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N8O3.C3H7NO/c28-19-16(13-8-12(27(29)30)6-7-15(13)23-19)24-25-17-14-9-22-26(18(14)21-10-20-17)11-4-2-1-3-5-11;1-4(2)3-5/h1-10,23,28H;3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGAAXFFYSIWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=O.C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N=NC4=C(NC5=C4C=C(C=C5)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N9O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-5-nitro-3-(2-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}hydrazin-1-ylidene)-2,3-dihydro-1H-indol-2-one; N,N-dimethylformamide is a complex organic molecule that has drawn attention due to its potential biological activities. This article explores its biological activities, including antitumor effects, mechanisms of action, and structural characteristics.

Chemical Structure

The molecular formula of the compound is C22H19N9O4C_{22}H_{19}N_9O_4, with a molecular weight of 473.4 g/mol. Its structure features a nitro group, a hydrazine moiety, and a pyrazolo[3,4-d]pyrimidine ring, which are known for their diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to pyrazolo[3,4-d]pyrimidines. For instance, derivatives have been identified as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), demonstrating IC50 values in the range of 0.3–24 µM . The compound may exhibit similar properties due to its structural similarities.

Table 1: Antitumor Activity of Related Compounds

CompoundTargetIC50 (µM)Mechanism
Compound 5iEGFR/VGFR20.3Inhibits cell migration
Compound 7fDHFR0.31Induces apoptosis
Compound XDual EGFR/VEGFR2 Inhibitor7.60Suppresses cell cycle

The mechanisms through which these compounds exert their antitumor effects include:

  • Inhibition of Key Enzymes : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation .
  • Induction of Apoptosis : Studies indicate that related compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspases and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Cell Cycle Arrest : The compound may disrupt the normal cell cycle progression, leading to DNA fragmentation and eventual cell death .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on MCF-7 Cells : A study demonstrated that certain derivatives significantly inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and inhibiting migration .
  • Dual Inhibition Studies : Research on dual inhibitors targeting EGFR and VEGFR2 showed promising results in reducing tumor growth in various cancer models, suggesting that similar mechanisms could be at play for the compound under discussion .

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

Compounds such as (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine () share the pyrazolo[3,4-d]pyrimidine backbone but differ in substituents. These modifications may influence solubility and binding affinity in biological systems .

Pyrazolo[3,4-b]pyridine Analogs

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () substitutes the pyrimidine ring with a pyridine system, reducing nitrogen content and altering electronic properties. The carboxamide group in this analog contrasts with the hydrazone linker in the target compound, impacting hydrogen-bonding capabilities and conformational flexibility .

Isomerization and Tautomerism

highlights isomerization in pyrazolo[4,3-e]triazolopyrimidine derivatives (e.g., compound 7 isomerizing to 6).

Physicochemical and Crystallographic Properties

Role of N,N-Dimethylformamide (DMF)

DMF (CAS 68-12-2) is a polar aprotic solvent widely used in crystallography and synthesis. Its high dielectric constant (ε = 36.7) facilitates dissolution of polar intermediates, as seen in the target compound’s preparation. Comparatively, analogs like 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide () may employ alternative solvents (e.g., DMSO), affecting crystallization kinetics and crystal packing .

Crystallographic Analysis

The SHELX software suite () is pivotal for refining crystal structures of such compounds. For example, the hydrazone linkage in the target compound likely requires anisotropic displacement parameter refinement (via SHELXL) to resolve positional disorder, a challenge less pronounced in simpler analogs like 2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide () .

Data Table: Key Comparative Features

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Solvent/Crystallization Agent Reference
Target Compound Pyrazolo[3,4-d]pyrimidine + indole-2-one ~434.3 (estimated) Nitro, hydrazone, phenyl DMF
(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine Pyrazolo[3,4-d]pyrimidine Not provided Hydrazine, p-tolyl Not specified
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine 374.4 Carboxamide, ethyl, methyl Not specified
4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide Benzohydrazide + triazole Not provided Nitro, triazole, hydrazide Likely DMSO or MeOH

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